Benzoyl-L-methionine amide

Description

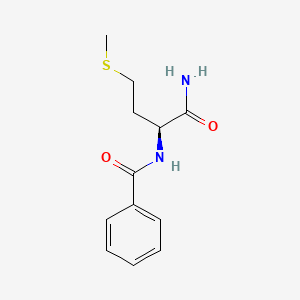

Benzoyl-L-methionine amide (CAS No. 52811-71-9) is a modified amino acid derivative where the α-amino group of L-methionine is acylated with a benzoyl group, forming an amide bond. Its molecular structure combines the sulfur-containing side chain of methionine with the aromatic benzoyl moiety, conferring unique physicochemical properties. Synonyms include N-Benzoyl-L-methionine amide, BZ-MET-NH2, and N-α-Benzoyl-L-methionine amide.

Properties

IUPAC Name |

N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-17-8-7-10(11(13)15)14-12(16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,13,15)(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKELFQDXBKFY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl-L-methionine amide typically involves the condensation of benzoyl chloride with L-methionine in the presence of a base. One common method is the Schotten-Baumann reaction, where benzoyl chloride reacts with L-methionine in an aqueous alkaline medium to form the amide. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Another method involves the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt) to activate the carboxyl group of L-methionine, which then reacts with benzoyl chloride to form the amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of greener solvents and catalysts, such as ionic liquids and metal-based catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoyl-L-methionine amide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield benzoyl chloride and L-methionine.

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the sulfur atom.

Substitution: Nucleophilic acyl substitution reactions can be facilitated by using nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Benzoyl chloride and L-methionine.

Oxidation: Sulfoxides or sulfones of this compound.

Substitution: Various acyl-substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

Benzoyl-L-methionine amide is primarily utilized in organic synthesis, particularly in the formation of amides from carboxylic acids and amines. This reaction is crucial in drug development and peptide synthesis.

Key Applications:

- Amide Formation: The compound can be synthesized through direct amidation reactions, which are facilitated by various reagents such as carbodiimides. Studies have shown that using this compound can lead to high yields of desired amide products with minimal racemization .

- Peptide Synthesis: this compound acts as a protecting group for methionine residues in peptides, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in synthesizing complex peptide structures .

Biocatalysis

This compound has been studied for its role in biocatalytic processes, particularly involving aminoacylases, which can facilitate the synthesis of N-acyl amino acids.

Enzymatic Reactions:

- Aminoacylase Activity: Research indicates that enzymes such as porcine kidney aminoacylase can utilize this compound for enantioselective synthesis, which is essential for producing pharmaceuticals with specific stereochemistry .

- Multienzymatic Cascades: The compound is also involved in multienzymatic reactions that produce non-canonical amino acids, showcasing its versatility and importance in synthetic biology .

Food Science

In food chemistry, this compound has been investigated for its antioxidant properties and its role in carbohydrate degradation processes.

Antioxidant Properties:

- Radical Scavenging: Studies have shown that benzoyl-L-methionine can act as a radical scavenger during carbohydrate degradation, reducing oxidative damage in food products. This property is particularly beneficial in maintaining the quality and safety of low-fat food items .

- Influence on Carbohydrate Reactions: The compound influences the formation of dicarbonyl compounds during carbohydrate degradation, which can affect flavor and nutritional quality. Its interaction with reducing sugars has been quantified using HPLC techniques .

Data Tables

Case Studies

- Amidation Reactions:

- Food Quality Preservation:

Mechanism of Action

The mechanism of action of Benzoyl-L-methionine amide involves its interaction with specific molecular targets and pathways. The amide bond in the compound can be hydrolyzed by enzymes such as proteases, releasing the benzoyl and methionine moieties. The methionine moiety can then participate in various metabolic pathways, including the synthesis of proteins and other biomolecules. Additionally, the benzoyl group can interact with cellular receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

A. Benzoyl-L-methionine amide vs. Benzathine benzylpenicillin

Biological Activity

Benzoyl-L-methionine amide (Bz-Met-NH2) is a compound derived from methionine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This article explores the biological activity of Bz-Met-NH2, focusing on its mechanisms, effects, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a benzoyl group attached to the sulfur atom of methionine, which enhances its stability and bioactivity. The general structure can be represented as follows:

- Oxidative Stress Modulation : Bz-Met-NH2 has been shown to influence oxidative stress responses in cells. Methionine and its derivatives can undergo oxidation, leading to the formation of methionine sulfoxide, which can modulate protein function and stability. This oxidation process is reversible through methionine sulfoxide reductases, suggesting a regulatory role in cellular functions .

- Peptide Stability : The incorporation of benzoyl groups in peptides enhances their stability against enzymatic degradation. Studies indicate that peptides containing Bz-Met-NH2 exhibit improved resistance to proteolytic enzymes compared to their non-benzoylated counterparts .

- Reactivity with Redox-Active Species : Bz-Met-NH2 can react with various redox-active species, facilitating electron transfer processes that may lead to the formation of reactive intermediates. This property is crucial for its potential applications in drug design and development .

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.

Case Studies

- Cancer Research : In a study investigating the effects of Bz-Met-NH2 on cancer cell lines, it was observed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

- Neuroprotection : Research has demonstrated that Bz-Met-NH2 can protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to reduce reactive oxygen species levels was attributed to its antioxidant properties .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other methionine derivatives:

| Compound | Antioxidant Activity | Cell Proliferation Inhibition | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Methionine | Moderate | No | Limited |

| Methionine sulfoxide | Low | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.